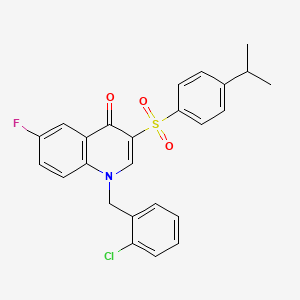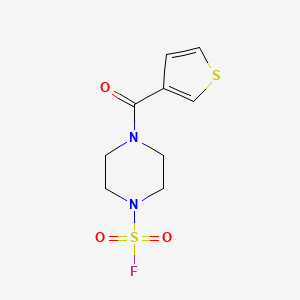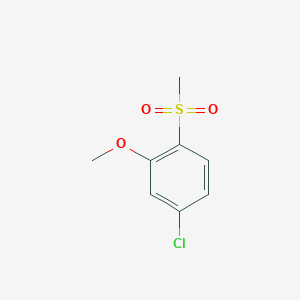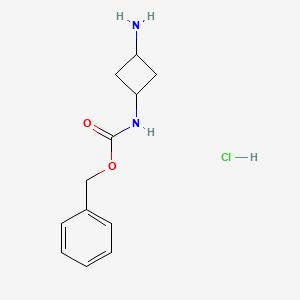
1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one is a chemical compound that belongs to the quinoline family of compounds. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one involves the reaction of 2-chlorobenzylamine with 6-fluoro-3-(4-isopropylphenylsulfonyl)quinolin-4(1H)-one in the presence of a suitable reagent to form the desired product.
Starting Materials
2-chlorobenzylamine, 6-fluoro-3-(4-isopropylphenylsulfonyl)quinolin-4(1H)-one
Reaction
Step 1: Dissolve 2-chlorobenzylamine (1.0 equiv) and 6-fluoro-3-(4-isopropylphenylsulfonyl)quinolin-4(1H)-one (1.0 equiv) in a suitable solvent such as dichloromethane., Step 2: Add a suitable reagent such as triethylamine (1.2 equiv) to the reaction mixture and stir at room temperature for several hours., Step 3: Purify the crude product by column chromatography using a suitable eluent such as a mixture of dichloromethane and methanol., Step 4: Recrystallize the purified product from a suitable solvent such as ethanol to obtain the final product as a white solid.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one involves its ability to inhibit the activity of enzymes such as tyrosine kinases, protein kinases, and phosphodiesterases. This inhibition leads to the disruption of various signaling pathways in the cell, which can result in the inhibition of cell proliferation, angiogenesis, and inflammation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one have been extensively studied. It has been shown to exhibit significant anti-proliferative, anti-inflammatory, and anti-angiogenic effects in various cell and animal models. Additionally, it has been shown to exhibit good pharmacokinetic properties, making it a potential candidate for the development of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one in lab experiments include its ability to inhibit a variety of enzymes, its significant anti-proliferative, anti-inflammatory, and anti-angiogenic effects, and its good pharmacokinetic properties. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of 1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one. These include:
1. Further studies to determine its safety and efficacy in humans.
2. The development of more potent analogs of 1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one.
3. The study of its potential applications in the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases.
4. The study of its mechanism of action and its interaction with various enzymes and signaling pathways.
5. The study of its potential toxicity and its effects on various organs and systems in the body.
Conclusion:
In conclusion, 1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its safety and efficacy in humans and to develop more potent analogs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant inhibitory activity against a variety of enzymes such as tyrosine kinases, protein kinases, and phosphodiesterases. This makes it a potential candidate for the development of drugs to treat various diseases such as cancer, inflammation, and cardiovascular diseases.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6-fluoro-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFNO3S/c1-16(2)17-7-10-20(11-8-17)32(30,31)24-15-28(14-18-5-3-4-6-22(18)26)23-12-9-19(27)13-21(23)25(24)29/h3-13,15-16H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSYXPVULAQWHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2,3-Dihydroindol-1-yl)-3-methyltriazolo[4,5-d]pyrimidine](/img/structure/B2624310.png)


![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2624317.png)

![N-(2-chlorophenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2624320.png)

![1-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2624324.png)


![4-[[(Z)-2-cyano-3-thiophen-3-ylprop-2-enoyl]amino]benzoic acid](/img/structure/B2624327.png)

